6-Amino-2-morpholinopyrimidin-4(3H)-one

Description

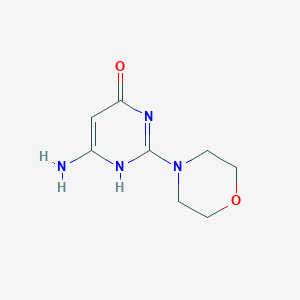

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-6-5-7(13)11-8(10-6)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFFKGGLLRRJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543618 | |

| Record name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104637-63-0 | |

| Record name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 2 Morpholinopyrimidin 4 3h One and Its Core Analogs

Established Synthetic Pathways for 6-Amino-2-morpholinopyrimidin-4(3H)-one and Closely Related Pyrimidinones (B12756618)

The synthesis of this compound and its immediate analogs often relies on well-established pyrimidine (B1678525) chemistry, primarily involving the strategic manipulation of functional groups on a pre-existing pyrimidine ring.

Derivatization from Halogenated Pyrimidinone Precursors (e.g., 2-amino-6-chloropyrimidin-4(3H)-one)

A prevalent and efficient method for the synthesis of 2-substituted aminopyrimidinones involves the nucleophilic substitution of a halogen atom on the pyrimidine ring. Halogenated pyrimidines, particularly those with chlorine atoms at the C2, C4, or C6 positions, are highly reactive towards nucleophiles and serve as versatile starting materials.

The synthesis of this compound can be readily achieved from a halogenated precursor such as 2-amino-6-chloropyrimidin-4(3H)-one. The chlorine atom at the 2-position is susceptible to nucleophilic attack by an amine, in this case, morpholine (B109124). This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates this substitution.

A general representation of this synthetic approach is depicted below:

| Starting Material | Reagent | Product |

| 2-amino-6-chloropyrimidin-4(3H)-one | Morpholine | This compound |

This strategy is not limited to morpholine and can be extended to a wide variety of primary and secondary amines, allowing for the generation of a diverse library of 2-amino-substituted pyrimidinones. The reaction conditions can be tuned to optimize yield and purity, often involving a suitable solvent and potentially a base to neutralize the hydrogen halide byproduct.

Regioselective Substitution Approaches

In pyrimidine chemistry, regioselectivity is a critical consideration, especially when multiple reactive sites are present on the ring. For instance, in 2,4-dichloropyrimidine (B19661) derivatives, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. researchgate.netgoogle.com This preferential reactivity allows for the selective introduction of substituents.

However, it is possible to direct the substitution to the C2 position by carefully selecting the reaction conditions and reagents. For example, the use of a Lewis acid and a non-nucleophilic base can favor the addition of an amine to the C2 position of a substituted pyrimidine ring. google.com This control over regioselectivity is paramount for the synthesis of specific isomers and to avoid the formation of product mixtures that are difficult to separate. The ability to direct nucleophilic attack to either the C2 or C4 position significantly enhances the synthetic utility of di-halogenated pyrimidines as building blocks.

General Synthetic Strategies for Morpholinopyrimidinone Scaffolds in Drug Synthesis

The morpholinopyrimidinone core is a privileged scaffold in medicinal chemistry. Its synthesis often employs robust and versatile chemical reactions that allow for the construction of the heterocyclic ring system and the introduction of various functional groups.

Application of Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The Biginelli reaction and its variations are classic examples of MCRs used for the synthesis of dihydropyrimidinones, which can be further functionalized to yield a variety of pyrimidinone derivatives. researchgate.net Although not directly producing this compound, MCRs provide a powerful tool for the rapid assembly of the core pyrimidinone scaffold, which can then be elaborated through subsequent chemical transformations.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

As previously mentioned, nucleophilic substitution is a cornerstone of pyrimidine synthesis and derivatization. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netresearchgate.net This reactivity is particularly pronounced when the ring is substituted with electron-withdrawing groups or halogens.

In the context of synthesizing morpholinopyrimidinone scaffolds, nucleophilic substitution is the key step for introducing the morpholine moiety. Starting from a suitably functionalized pyrimidine, such as one bearing a leaving group (e.g., a halogen) at the 2-position, treatment with morpholine leads to the desired product. The reaction conditions for these substitutions are generally mild and high-yielding.

| Pyrimidine Precursor | Nucleophile | Product Scaffold |

| 2-Halopyrimidine | Morpholine | 2-Morpholinopyrimidine |

| 4-Halopyrimidine | Morpholine | 4-Morpholinopyrimidine |

| 6-Halopyrimidine | Morpholine | 6-Morpholinopyrimidine |

Strategies for Structural Diversification and Derivatization of the this compound Core

Once the this compound core is synthesized, it can serve as a versatile platform for further structural diversification. The presence of the amino group at the C6 position and the reactive nitrogen atoms within the pyrimidine ring offer multiple handles for chemical modification.

Derivatization of the 6-amino group can be achieved through various reactions such as acylation, alkylation, and sulfonylation, leading to a wide range of N-substituted analogs. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.

Furthermore, the pyrimidine ring itself can undergo further substitutions, although these reactions may require more forcing conditions depending on the existing substituents. For instance, electrophilic substitution, which is generally difficult on the electron-deficient pyrimidine ring, can be facilitated by the presence of electron-donating groups like the amino and morpholino substituents. researchgate.net These groups activate the ring towards electrophilic attack, typically at the C5 position.

The strategic combination of these derivatization methods allows for the generation of large and diverse libraries of this compound analogs, which are invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

Modifications on the Pyrimidinone Ring System

The pyrimidinone core of this compound offers several sites for chemical modification, including the amino group at the C6 position, the nitrogen atoms within the ring, and the carbon atoms of the heterocyclic system.

One of the key strategies for modifying the pyrimidinone ring is through palladium-catalyzed cross-coupling reactions. These reactions typically require the initial introduction of a halogen atom, often at the C5 or C6 position, which can then serve as a handle for subsequent transformations. For instance, a bromo or chloro substituent can be introduced, which then allows for the formation of new carbon-carbon or carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting a halo-pyrimidinone with a boronic acid in the presence of a palladium catalyst and a base. This reaction is highly versatile, with a broad tolerance for various functional groups. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling a halo-pyrimidinone with an amine, providing access to a diverse range of substituted aminopyrimidinones. wikipedia.orgrsc.org

Another approach for functionalizing the pyrimidinone ring is through regioselective lithiation. This method allows for the introduction of substituents at specific positions, such as the C6 position. By treating the protected pyrimidinone with a strong base like n-butyllithium, a lithium intermediate is formed, which can then react with various electrophiles to introduce new functional groups. nih.gov

Furthermore, the amino group at the C6 position and the nitrogen atoms of the pyrimidinone ring can undergo alkylation and acylation reactions. These transformations allow for the introduction of a variety of substituents, further expanding the chemical diversity of the this compound analogs.

Table 1: Selected Examples of Modifications on the Pyrimidinone Ring System

| Starting Material | Reaction Type | Reagents and Conditions | Product | Reference |

| 6-Halo-2-morpholinopyrimidin-4(3H)-one | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane), heat | 6-Aryl/heteroaryl-2-morpholinopyrimidin-4(3H)-one | N/A |

| 6-Halo-2-morpholinopyrimidin-4(3H)-one | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene), heat | 6-Amino-substituted-2-morpholinopyrimidin-4(3H)-one | wikipedia.orgrsc.org |

| N-Boc-2-amino-6-methyl-4(3H)-pyrimidinone | Regioselective Lithiation and Alkylation | n-BuLi, THF, 0 °C; then electrophile (e.g., R-Br) | N-Boc-2-amino-6-alkyl-4(3H)-pyrimidinone | nih.gov |

| This compound | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-Amino-3-alkyl-2-morpholinopyrimidin-4(3H)-one | N/A |

| This compound | Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | 6-Acetamido-2-morpholinopyrimidin-4(3H)-one | N/A |

Modifications at the Morpholine Moiety

The morpholine moiety of this compound is a key structural feature that can also be subjected to chemical modifications, although transformations directly on this ring once it is attached to the pyrimidinone core are less commonly reported than modifications to the pyrimidinone itself. The inherent stability of the morpholine ring makes it a robust component of the molecule.

General strategies for the functionalization of morpholine rings in bioactive molecules have been developed. nih.govnih.gov One such method is the α-amino C-H arylation, which can be achieved through photoredox catalysis. This allows for the introduction of aryl groups at the carbon atoms adjacent to the nitrogen of the morpholine ring. sci-hub.se

Another potential transformation is the oxidative ring-opening of the morpholine derivative. google.com This can lead to the formation of linear structures with new functional groups, providing a pathway to significantly different molecular architectures. Additionally, the synthesis of substituted morpholines that can then be coupled to the pyrimidinone core offers an indirect route to modifying this part of the molecule. Such syntheses can involve the ring-opening of other heterocyclic precursors, such as 2-tosyl-1,2-oxazetidine, to generate functionalized morpholine congeners. nih.govacs.org

While specific examples of these transformations on the this compound scaffold are not extensively detailed in the provided search results, these general methodologies for morpholine modification represent potential avenues for the further diversification of this compound class.

Table 2: General Methodologies for Modification of the Morpholine Moiety

| Reaction Type | General Substrate | Reagents and Conditions | Product Type | Reference |

| Photoredox α-amino C-H Arylation | N-Aryl morpholine | Ir(ppy)₃, light, NaOAc, DMA | α-Aryl-N-aryl morpholine | sci-hub.se |

| Oxidative Ring-Opening | Morpholine derivative | Visible light, O₂, photocatalyst | Ring-opened product | google.com |

| Ring-Opening of Precursor | 2-Tosyl-1,2-oxazetidine and α-formyl carboxylate | Base catalysis | Substituted morpholine hemiaminal | nih.govacs.org |

| N-Nitrosation | Morpholine | Sodium nitrite, acidic conditions | N-Nitrosomorpholine | nih.gov |

Note: The reactions listed are general methods for morpholine functionalization and may not have been specifically reported for this compound.

Biological Activities and Molecular Targets of 6 Amino 2 Morpholinopyrimidin 4 3h One and Its Analogs

Enzyme Inhibition Profiles

Phosphoinositide 3-kinase (PI3K) Isoform Inhibition (p110β, γ, Class I)

Analogs of 6-amino-2-morpholinopyrimidin-4(3H)-one have been identified as potent inhibitors of Class I phosphoinositide 3-kinases (PI3Ks). The morpholine (B109124) moiety is a common feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, specifically with the backbone of a valine residue (Val851 in PI3Kα). aacrjournals.org

Derivatives built upon a pyrazolo[1,5-a]pyrimidine (B1248293) core, which incorporates a morpholine-pyrimidine structural motif, have demonstrated high selectivity and potency for the PI3Kδ isoform, with IC50 values in the low nanomolar range. mdpi.com For instance, the lead compound from one such series, CPL302253, exhibited an IC50 of 2.8 nM for PI3Kδ. mdpi.com Further modifications, such as the creation of fused tricyclic pyrimidinopyrrolo-oxazines, which conformationally restrict one of the morpholine moieties, have yielded compounds with high inhibitory potency across all PI3K isoforms, demonstrating Ki values below 40 nM for p110α. aacrjournals.org

| Compound Class | Target Isoform | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | 2.8 nM | mdpi.com |

| Pyrimidinopyrrolo-oxazines | p110α | < 40 nM | aacrjournals.org |

| Benzimidazole-pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | 0.47 µM | mdpi.com |

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The morpholine-pyrimidine scaffold is also central to the development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is closely related to PI3K. Structure-activity relationship studies have shown that modifications to the morpholine group can dramatically enhance selectivity for mTOR over PI3Kα. researchgate.net

Specifically, a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been developed as highly potent ATP-competitive inhibitors of mTOR. Optimization of this series led to compounds with subnanomolar IC50 values. nih.gov For example, combining 6-alkylureidophenyl groups with a 1-carbamoylpiperidine substitution resulted in compounds with IC50 values against mTOR of less than 1 nM and over 1000-fold selectivity against PI3Kα. nih.gov Another series of sulfonyl-morpholino-pyrimidines produced an inhibitor with an IC50 value of 28 nM for mTOR. nih.gov

| Compound Class | Potency (IC50) | Selectivity (vs. PI3Kα) | Reference |

|---|---|---|---|

| 4-Morpholino-6-(alkylureidophenyl)-1H-pyrazolo[3,4-d]pyrimidines | < 1 nM | >1000-fold | nih.gov |

| Sulfonyl-morpholino-pyrimidines | 28 nM | ~20-fold | nih.gov |

| Bridged Morpholino-pyrazolopyrimidines | 0.1 - 100 nM | up to 26000-fold | researchgate.net |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Research into inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of endocannabinoids, has identified pyrimidine carboxamides as a promising chemical class. A high-throughput screening campaign identified N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide as a hit compound with submicromolar inhibitory activity (Ki = 0.30 μM). nih.gov

Subsequent structure-activity relationship studies on this pyrimidine-4-carboxamide (B1289416) scaffold led to the development of more potent inhibitors. nih.gov By replacing the morpholine substituent with an (S)-3-hydroxypyrrolidine and conformationally restricting another part of the molecule, researchers developed LEI-401, a nanomolar potency inhibitor. nih.govnih.gov These findings highlight that the core pyrimidine structure, including morpholine-containing analogs, is a viable scaffold for targeting NAPE-PLD. nih.gov

| Compound | Structure | Potency (Ki) | Reference |

|---|---|---|---|

| Screening Hit (Compound 2) | 6-morpholinopyrimidine-4-carboxamide | 0.30 µM | nih.gov |

Type II NADH-Dehydrogenase (NDH-2) Inhibition

Analogs featuring a pyrimidine core have been identified as potent inhibitors of Type II NADH-Dehydrogenase (NDH-2), an essential respiratory enzyme in various pathogens, including Mycobacterium tuberculosis. nih.govnih.gov High-throughput screening identified quinolinyl pyrimidines as a highly promising class of NDH-2 inhibitors. nih.govfigshare.com

Structure-activity relationship studies revealed that compounds in this class demonstrate excellent correlation between enzyme inhibition and cellular activity against M. tuberculosis. nih.gov Potent analogs have been developed with IC50 values against the NDH-2 enzyme as low as 40 nM. nih.govnih.gov For instance, the compound N4-(4-amino-2-(4-fluorophenyl)quinolin-6-yl)-2-aminopyrimidine-4,6-diamine showed an IC50 of 0.04 µM. nih.gov The research established that the quinolinyl pyrimidine structure with two primary amines is a key pharmacophore for potent NDH-2 inhibition. nih.gov

| Compound Structure | Potency (IC50) | Reference |

|---|---|---|

| N4-(4-amino-2-(4-fluorophenyl)quinolin-6-yl)-2-aminopyrimidine-4,6-diamine | 0.04 µM | nih.gov |

| General Quinolinyl Pyrimidines | 0.04 - 0.6 µM | nih.gov |

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Inhibition

The pyrimidine scaffold is found in inhibitors of enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A series of compounds based on a 5-nitropyrimidine-2,4-dione moiety were synthesized and evaluated for iNOS inhibitory activity. One potent analog demonstrated an IC50 of 6.2 μM against iNOS activity. nih.gov

Furthermore, various pyrimidine derivatives have been explored as selective COX-2 inhibitors. nih.govmdpi.com Pyrimidine-5-carbonitrile hybrids, for example, have shown potent COX-2 inhibition with IC50 values in the submicromolar range, comparable to the selective inhibitor Celecoxib. nih.gov One such derivative, compound 5d in the cited study, exhibited an IC50 of 0.16 µM. nih.gov These studies indicate that the pyrimidinone core is a suitable template for designing inhibitors of key inflammatory enzymes.

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 5-Nitropyrimidine-2,4-dione Analog | iNOS | 6.2 µM | nih.gov |

| Pyrimidine-5-carbonitrile Hybrid (5d) | COX-2 | 0.16 µM | nih.gov |

| Pyrimidine-5-carbonitrile Hybrid (5b) | COX-2 | 0.18 µM | nih.gov |

FLT3 and CHK1 Kinase Inhibition

Derivatives of 2-aminopyrimidine (B69317) have emerged as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in oncology. nih.govnih.gov The simultaneous targeting of these two kinases is a strategy being explored to overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML). nih.gov

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives yielded compounds with potent inhibitory activity against both wild-type FLT3 and its mutated forms, as well as CHK1. nih.gov The most promising compound from this series, compound 30, exhibited IC50 values of ≤ 25 nM for both FLT3-WT and CHK1. nih.gov Another optimized 2-aminopyrimidine derivative, compound 18, also showed potent dual inhibition and demonstrated the ability to overcome acquired resistance in cellular models. nih.gov These findings underscore the potential of the aminopyrimidine scaffold in developing multi-targeted kinase inhibitors.

| Compound | FLT3-WT (IC50) | CHK1 (IC50) | Reference |

|---|---|---|---|

| Compound 30 | ≤ 25 nM | ≤ 25 nM | nih.gov |

| Compound 18 | Potent (not specified) | Potent (not specified) | nih.gov |

Other Enzyme Targets (e.g., Carbonic Anhydrase II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govmdpi.com These enzymes are involved in numerous physiological and pathological processes, making them significant therapeutic targets for various conditions, including glaucoma and epilepsy. nih.govnih.gov The inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA II, is a key mechanism for several diuretic drugs. nih.gov

While direct inhibitory activity of this compound on carbonic anhydrase II has not been extensively documented in available literature, the broader class of nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, has been a subject of investigation for CA inhibition. For instance, studies on quinazolin-4(3H)-one derivatives, which share a bicyclic structure containing a pyrimidinone ring, have demonstrated their potential as competitive inhibitors of both human and bovine carbonic anhydrase II. nih.gov Similarly, other heterocyclic systems are continuously being explored for their selective inhibition of various CA isoforms. mdpi.comnih.gov This suggests that the pyrimidine scaffold could serve as a basis for designing novel carbonic anhydrase inhibitors, although specific research on the title compound is not prominent.

Receptor Modulation Activities

The P2Y12 receptor is a crucial element in platelet activation and aggregation, making it a primary target for antithrombotic therapies. nih.govresearchgate.net Research into analogs of this compound has identified promising candidates for P2Y12 receptor antagonism.

Specifically, a series of compounds based on the 6-amino-2-mercapto-3H-pyrimidin-4-one core structure has been developed and evaluated. nih.govresearchgate.net This chemical nucleus was designed as a simplified combination of two known P2Y12 antagonist classes: ATP derivatives and the active metabolites of thienopyridines. nih.govresearchgate.net The synthesized derivatives were tested for their effects on ADP-induced human platelet aggregation. nih.gov The most potent of these compounds was shown to antagonize the inhibitory effect of a P2Y12 agonist on cyclic-AMP accumulation in cells expressing the recombinant human P2Y12 receptor, confirming its mechanism of action. nih.gov These findings indicate that the 6-aminopyrimidin-4(3H)-one scaffold is a viable starting point for the development of new, specific P2Y12 receptor antagonists. nih.govresearchgate.net

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a vital role in synaptic plasticity, learning, and memory. nih.govmdpi.com However, its overactivation can lead to excitotoxicity, implicating it in various neurodegenerative and psychiatric disorders. mdpi.com

Currently, there is a lack of specific research in the scientific literature detailing direct interactions between this compound or its close analogs and the NMDA receptor. The pharmacology of the NMDA receptor is complex, with multiple distinct binding sites for agonists, antagonists, and allosteric modulators. nih.gov While various chemical classes have been explored for NMDA receptor modulation, the focus has not been on this specific pyrimidinone series. For example, some research has shown that compounds like the D1 dopamine (B1211576) receptor agonist (+)-SKF38393 can directly block the NMDA receptor ion channel, but these compounds are not structurally related to the pyrimidinone core. nih.gov

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast synaptic inhibition in the central nervous system. nih.govresearchgate.net These receptors, particularly the extrasynaptic subtypes, are responsible for a persistent (tonic) inhibitory conductance that regulates neuronal excitability. nih.gov

While direct modulation of GABAA receptors by this compound is not documented, related pyrimidine-containing structures have been shown to interact with this receptor system. A notable example is the class of imidazo[1,2-a]pyrimidines , which are known to act as ligands at the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net These compounds can exhibit functional selectivity for different receptor subtypes and have been developed as anxiolytic and anticonvulsant agents. researchgate.net This demonstrates that fused pyrimidine heterocyclic systems possess the potential to modulate GABAA receptor activity. In a different but related heterocyclic series, arylaminopyridazine derivatives of GABA have been identified as potent and competitive GABAA antagonists. nih.gov

Mechanistic Insights into Broader Pharmacological Activities

Analogs of this compound have been synthesized and evaluated for their anti-inflammatory properties, with research pointing towards specific molecular mechanisms. rsc.orgnih.gov The inflammatory process involves the production of mediators like nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. rsc.orgresearchgate.net

A study focused on a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives investigated their ability to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.orgnih.govresearchgate.net The most active compounds from this series were found to significantly inhibit the production of NO at non-cytotoxic concentrations. nih.govresearchgate.net Further investigation revealed that these compounds dramatically reduced the mRNA and protein expression of both iNOS and COX-2 in the stimulated macrophages. rsc.orgnih.gov This dual inhibition of iNOS and COX-2 suggests that these morpholinopyrimidine derivatives can effectively suppress key pathways in the inflammatory cascade. rsc.org Molecular docking studies supported these findings, indicating a strong binding affinity of the compounds for the active sites of iNOS and COX-2. rsc.orgnih.gov

Table 1: Effects of Lead Morpholinopyrimidine Analogs on Inflammatory Markers

| Compound | Target | Activity | Cell Line |

| V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) | NO Production | Potent Inhibition | RAW 264.7 Macrophages |

| iNOS Expression | Dramatic Reduction | RAW 264.7 Macrophages | |

| COX-2 Expression | Dramatic Reduction | RAW 264.7 Macrophages | |

| V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) | NO Production | Potent Inhibition | RAW 264.7 Macrophages |

| iNOS Expression | Dramatic Reduction | RAW 264.7 Macrophages | |

| COX-2 Expression | Dramatic Reduction | RAW 264.7 Macrophages |

Data sourced from studies on LPS-stimulated macrophage cells. rsc.orgnih.govresearchgate.net

Mechanisms Underlying Antiproliferative Effects

The antiproliferative activity of 6-aminopyrimidine derivatives and their analogs is a significant area of research, with studies pointing towards apoptosis induction through various cellular pathways. While direct mechanistic studies on this compound are limited in the provided context, research on closely related purine (B94841) and quinazoline (B50416) analogs provides substantial insight into the potential mechanisms.

One study focused on 6-morpholino/amino-9-sulfonylpurine derivatives, which share structural similarities with the aminopyrimidinone core. The findings indicated that these compounds exhibit potent antiproliferative activity against lymphoma and leukemia cells. The primary mechanism of cell death was identified as apoptosis, characterized by the accumulation of leukemia cells in the subG0 phase of the cell cycle. mdpi.com Specifically, a derivative referred to as 6-Amino-SPD was shown to induce a statistically significant increase in both early and late-stage apoptosis in the K562 leukemia cell line. mdpi.com Further investigation into the molecular mechanism suggested that 6-Amino-SPD triggers apoptosis via the intrinsic mitochondrial pathway. This was evidenced by the observed impairment of the mitochondrial membrane potential and the increased expression of key apoptosis-related proteins, caspase 3 and cytochrome c. mdpi.com

The broader family of pyrimidine analogs, such as thienopyrimidines, has also been extensively studied for anticancer properties. mdpi.comnih.gov These compounds have been shown to target various components of cell signaling pathways crucial for cell growth and survival. For instance, certain thienopyrimidine derivatives act as potent inhibitors of receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR-2). mdpi.com Others have demonstrated inhibitory activity against B-Raf kinases, which are pivotal in cell proliferation. mdpi.com Furthermore, novel 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. nih.gov

Table 1: Antiproliferative Mechanisms of this compound Analogs To interact with the data, you can sort the table by clicking on the column headers.

| Compound/Analog Class | Cell Line(s) | Key Mechanism/Target | Source(s) |

|---|---|---|---|

| 6-Amino-SPD (Sulfonylpurine derivative) | K562 (Leukemia) | Induction of apoptosis via the intrinsic mitochondrial pathway; increased caspase 3 and cytochrome c expression. | mdpi.com |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210, HL-60, U-937 (Leukemia) | Induction of apoptosis, confirmed by DNA fragmentation and caspase-3 activity. | nih.gov |

| 4-aminothienopyrimidine derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation; potential modulation of P-glycoprotein. | mdpi.com |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | Hep3B (Hepatocellular Carcinoma) | Selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase. | nih.gov |

Anticonvulsant Mechanisms

Anticonvulsant drugs, also known as antiseizure medications, primarily act by suppressing the excessive and uncontrolled firing of neurons that characterizes seizures. wikipedia.orgnih.gov Their mechanisms generally fall into three main categories: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk Research into pyrimidine derivatives, including analogs of this compound, suggests that their anticonvulsant effects are mediated through these established pathways.

A prominent mechanism for many anticonvulsants is the enhancement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. epilepsysociety.org.uknih.gov Studies on S-acetamide derivatives of 6-methyl-2-thiopyrimidin-4(1Н)-one, which are structurally related to the subject compound, indicate that their anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model is likely due to the suppression of the GABA fragment of the benzodiazepine receptor complex. japsonline.com Further supporting this, a lead compound from a series of 6-amino-4-hydroxy-2-thio-pyrimidine derivatives, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was investigated through molecular docking studies. The results showed a potential affinity for multiple targets involved in seizure activity, including the GABAA receptor, the GABA-transaminase (GABA-AT) enzyme, Carbonic Anhydrase II, and the NMDA receptor, highlighting a possible multi-target mechanism of action. researchgate.net

In addition to modulating the GABA system, blocking voltage-gated ion channels is another key anticonvulsant strategy. epilepsysociety.org.uknih.gov By blocking sodium or calcium channels, these drugs can reduce the release of the excitatory neurotransmitter glutamate. wikipedia.orgnih.gov While specific ion channel blocking data for this compound is not detailed, the broad activity of pyrimidine analogs suggests this as a plausible mechanism. For example, ethosuximide, a classic antiepileptic drug, acts by blocking T-type calcium channels. nih.gov The diverse targets of pyrimidine analogs indicate that they may redress the balance between neuronal excitation and inhibition through one or more of these established anticonvulsant mechanisms. epilepsysociety.org.uk

Table 2: Potential Anticonvulsant Mechanisms of Pyrimidine Analogs To interact with the data, you can sort the table by clicking on the column headers.

| Compound/Analog Class | Proposed Mechanism(s) | Method of Study | Source(s) |

|---|---|---|---|

| S-acetamide derivatives of 6-methyl-2-thiopyrimidin-4(1Н)-one | Suppression of the GABA fragment of the benzodiazepine receptor complex. | Pharmacological screening (PTZ model). | japsonline.com |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Affinity for GABAA, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. | Molecular docking study. | researchgate.net |

Antimicrobial Activities

The search for novel antimicrobial agents is critical, and heterocyclic compounds like pyrimidine derivatives are a promising area of investigation. The antimicrobial activity of these compounds often stems from their ability to act as structural analogs of essential molecules in microbial biosynthetic pathways, thereby inhibiting crucial enzymatic processes. nih.gov While specific antimicrobial data for this compound is not available in the provided search results, studies on related pyrimidine and purine analogs demonstrate their potential as antibacterial agents, particularly against mycobacteria.

In a screening of novel 8-aza-7-deazapurine nucleoside analogs, which feature a pyrimidine ring fused to a pyrazole, several compounds exhibited notable activity. mdpi.com One compound, 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole, was particularly effective against Mycobacterium smegmatis, inhibiting 99% of its growth (MIC99) at a concentration of 13 µg/mL. mdpi.com Another analog, 4-(4-aminopyridin-3-yl)-1H-pyrazol, showed potent activity against the more pathogenic Mycobacterium tuberculosis H37Rv strain, with a MIC99 value of 40 µg/mL. mdpi.com These findings highlight the potential of the pyrimidinone scaffold as a basis for developing new antimycobacterial agents.

The general principle of antimicrobial peptides, which often feature cationic amino groups and amphiphilic structures to disrupt bacterial membranes, has also inspired the synthesis of amino-functionalized small molecules. mdpi.comnih.gov The presence of the 6-amino group on the pyrimidine ring could potentially contribute to similar interactions, although this specific mechanism has not been demonstrated for this compound class. The activity observed in pyrimidine analogs against mycobacteria suggests that these compounds may interfere with unique cellular pathways present in these organisms. mdpi.com

Table 3: Antimicrobial Activity of Pyrimidine Analogs To interact with the data, you can sort the table by clicking on the column headers.

| Compound/Analog | Target Organism | Activity (MIC99) | Source(s) |

|---|---|---|---|

| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole | Mycobacterium smegmatis mc2 155 | 13 µg/mL | mdpi.com |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol | Mycobacterium tuberculosis H37Rv | 40 µg/mL | mdpi.com |

Structure Activity Relationships Sar of 6 Amino 2 Morpholinopyrimidin 4 3h One Derivatives

Delineation of Key Structural Attributes Influencing Biological Activity

The potency and selectivity of pyrimidinone derivatives against their biological targets are highly sensitive to the substituents attached to the core structure. The introduction of different functional groups can significantly alter the compound's inhibitory concentration (IC₅₀) and its specificity for certain enzymes or receptors. nih.govresearchgate.net

Research into a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives revealed that the electronic properties of substituents on an attached benzene (B151609) ring play a critical role. mdpi.com Compounds featuring electron-withdrawing groups such as chlorine (Cl), fluorine (F), or bromine (Br) generally exhibit superior antitumor activity compared to those with electron-donating groups like a methoxy (B1213986) group (OCH₃). mdpi.com For example, compound 7d (with a 4-F substituent) showed potent cytotoxicity against four different cancer cell lines, with IC₅₀ values ranging from 6.02 to 10.27 μM. mdpi.com

Similarly, in the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), substitutions at the 6-position of a 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine core were found to govern selectivity. nih.gov Derivatives with 6-arylureidophenyl substituents acted as potent mixed inhibitors of both mTOR and phosphatidylinositol 3-kinase alpha (PI3K-alpha). nih.gov In contrast, attaching 6-alkylureidophenyl groups resulted in highly selective mTOR inhibitors, achieving over 1000-fold selectivity against PI3K-alpha and subnanomolar IC₅₀ values against mTOR. nih.gov

Further studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have shown that substitutions can dramatically impact potency. The introduction of an N-methylpyrazole analog in one series of compounds improved activity against cancer cell lines, with compound B8 showing an IC₅₀ of 0.297 μM, a significant improvement over its counterpart B2 (IC₅₀ of 15.629 μM). nih.gov

The following table summarizes the impact of different substituents on the potency of pyrimidine (B1678525) derivatives against various cancer cell lines.

| Compound ID | Core Structure | Key Substituent | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| 7c | Thiopyrano[4,3-d]pyrimidine | 4-Cl-phenyl | PC-3 | 8.91 ± 0.72 | mdpi.com |

| 7d | Thiopyrano[4,3-d]pyrimidine | 4-F-phenyl | PC-3 | 6.02 ± 1.22 | mdpi.com |

| 7h | Thiopyrano[4,3-d]pyrimidine | 4-OCH₃-phenyl | PC-3 | 19.31 ± 1.57 | mdpi.com |

| B2 | Thieno[2,3-d]pyrimidine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | H1975 | 15.629 ± 1.03 | nih.gov |

| B8 | Thieno[2,3-d]pyrimidine | N-methylpyrazole | H1975 | 0.297 ± 0.024 | nih.gov |

| B7 | Thieno[2,3-d]pyrimidine | N,N,N-trimethylethylenediamine | H1975 | 0.023 ± 0.003 | nih.gov |

| B11 | Thieno[2,3-d]pyrimidine | N-methylpiperazine | H1975 | 0.106 ± 0.012 | nih.gov |

The morpholine (B109124) ring is a common feature in many bioactive molecules and is considered a "privileged structure" in medicinal chemistry. nih.gov Its inclusion is often deliberate to leverage its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net The morpholine moiety can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics. nih.govresearchgate.net

One of the key contributions of the morpholine ring is its ability to participate in molecular interactions with biological targets. researchgate.net The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in the active site of enzymes like kinases. researchgate.net This interaction can significantly contribute to the binding affinity and inhibitory activity of the compound. researchgate.netresearchgate.net Furthermore, the ring's electron-deficient nature allows it to engage in hydrophobic interactions. researchgate.net

In molecular modeling studies of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as PI3Kα inhibitors, the morpholine group was observed to almost completely overlap with the morpholine of a known co-crystallized inhibitor, PI103. mdpi.com This indicates that the morpholine moiety is integral for anchoring the inhibitor within the enzyme's active site. mdpi.com The versatility of the morpholine scaffold allows it to bestow selective affinity for a range of receptors and serve as an essential component of the pharmacophore for certain enzyme inhibitors. nih.gov

Direct substitution on the pyrimidinone ring system is a critical strategy for modulating the biological activity of this class of compounds. nih.gov The position and nature of substituents on the pyrimidine core can have a substantial impact on the molecule's therapeutic properties. nih.govnih.gov

For instance, research on 2-amino-5-bromo-4(3H)-pyrimidinone derivatives demonstrated that structural variations at the C-6 position directly influenced their antiviral activity. nih.gov By introducing different substituents at this specific location, researchers could systematically evaluate the effect on the compound's efficacy against various virus strains. nih.gov This highlights that even subtle changes to the pyrimidinone core can lead to significant shifts in the biological activity spectrum.

Broader studies on pyrimidine derivatives have reinforced this principle. It has been observed that substitutions at positions 2 and 6 of the pyrimidine ring can have a great influence on antitubercular activity. nih.gov The introduction of groups such as methoxy, chloro, nitro, and hydroxyl onto the phenyl ring of a pyrimidine nucleus has been shown to produce remarkable antimicrobial activity. nih.gov These findings underscore the importance of the pyrimidinone ring as a scaffold that can be finely tuned through direct substitution to optimize a desired biological response. mdpi.com

Conformational Analysis and its Correlation with Biological Effects

The three-dimensional shape, or conformation, of a molecule is a determining factor in its ability to interact with a biological target. Conformational analysis, which studies the spatial arrangement of atoms in a molecule, provides critical insights into SAR by correlating specific conformations with biological effects.

Studies on tetrapeptide analogs related to morphiceptin, where proline was replaced with a mimetic, have established a clear link between molecular conformation and bioactivity. nih.gov In these studies, the biological activity at μ-opioid receptors was found to be highly dependent on the spatial separation of the aromatic rings of two key amino acid residues. nih.gov

The bioactive analogs, which contained a (1S,2R)-Ac5c residue, adopted preferred conformations where the distance between the centers of the aromatic rings was between 10.1 and 12.7 Å. nih.gov In stark contrast, the inactive analogs, which contained the (1R,2S)-Ac5c isomer, had preferred conformations where this distance was only 4.8 to 7.0 Å. nih.gov This quantitative data establishes that a relatively large and specific separation of these side chains is a conformational requirement for μ-opioid receptor activity in this class of molecules. nih.gov Such analyses demonstrate that for a molecule to be biologically active, it must be able to adopt a specific low-energy conformation that is complementary to the binding site of its target receptor or enzyme.

Regioselectivity and its Implications in SAR

Regioselectivity, the control of the orientation of chemical bond formation, is a cornerstone of synthetic medicinal chemistry with profound implications for SAR. researchgate.net When synthesizing complex molecules like pyrimidinone derivatives, reactants can often combine in multiple ways, leading to the formation of different structural isomers (regioisomers). These isomers, despite having the same molecular formula, can possess vastly different biological activities. mdpi.comresearchgate.net

The synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones for antiviral testing provides a direct example of the importance of regioselectivity. nih.gov A highly regioselective lithiation-substitution protocol was employed to ensure that various substituents were introduced exclusively at the C-6 position of the pyrimidinone ring. nih.gov This precise control allowed for a systematic and unambiguous evaluation of how structural changes at that specific site affected antiviral activity, thereby generating clear SAR data. nih.gov

In the synthesis of related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, the initial cyclization step can be ambiguous, as the reaction can proceed via attack from two different nitrogen atoms in the aminopyrazole precursor. researchgate.net This can lead to different regioisomers, and it has been found that specific substitution patterns, such as an amino group at the seventh position, are associated with potent biological activity. researchgate.net Therefore, developing synthetic methods with high regioselectivity is crucial to produce the desired, biologically active isomer and avoid inactive or less active counterparts, which is essential for optimizing a drug candidate's efficacy. researchgate.net

Computational and in Silico Investigations of 6 Amino 2 Morpholinopyrimidin 4 3h One Analogs

Molecular Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For analogs of 6-Amino-2-morpholinopyrimidin-4(3H)-one, docking studies are instrumental in understanding their mechanism of action at a molecular level and guiding structure-activity relationship (SAR) studies. informahealthcare.com

These simulations place the ligand into the binding site of a target protein (e.g., a kinase, enzyme, or receptor) and calculate a score that estimates the binding affinity, often expressed as a binding energy value in kcal/mol. nih.gov The results help identify the most likely binding poses and the key intermolecular interactions that stabilize the ligand-protein complex. For instance, in studies involving pyrimidine (B1678525) derivatives targeting cyclin-dependent kinase 2 (CDK2), docking simulations have successfully predicted binding modes, with calculated binding energies for potent compounds ranging from -7.4 to -7.9 kcal/mol. nih.gov

The stability of a ligand within a protein's binding pocket is governed by various non-covalent interactions. Analysis of these interactions is a critical component of molecular docking studies. For pyrimidine-based compounds, including analogs of this compound, specific interactions are consistently observed to be crucial for potent biological activity.

Hydrogen Bonding: The aminopyrimidine core is rich in hydrogen bond donors and acceptors. The amino group at the C6 position, the nitrogen atoms within the pyrimidine ring, and the carbonyl oxygen at C4 can form critical hydrogen bonds with amino acid residues in the target's active site. For example, docking studies of pyrimidine derivatives into the EGFR kinase domain have shown that the N1 atom of the pyrimidine ring often forms a key hydrogen bond with the backbone NH of a methionine residue in the hinge region. nih.gov Similarly, the amino group can interact with the side chains of residues like glutamic acid or threonine. nih.gov

Hydrophobic Interactions: The morpholine (B109124) ring and other substituents on the pyrimidine scaffold contribute to hydrophobic interactions with nonpolar residues in the binding pocket, such as valine, leucine, and isoleucine. nih.gov These interactions are vital for anchoring the ligand in the correct orientation and enhancing binding affinity. In studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, hydrophobic moieties were designed to occupy specific hydrophobic pockets within the ATP-binding site of EGFR, contributing significantly to their inhibitory activity. nih.gov

The table below summarizes typical interactions observed in docking studies of aminopyrimidine analogs with protein kinases, a common target class for this scaffold.

| Interaction Type | Ligand Moiety | Interacting Protein Residue (Example) |

| Hydrogen Bond | Pyrimidine N1 | Backbone NH of Hinge Region Residue (e.g., Met) |

| Hydrogen Bond | C6-Amino Group | Side Chain Carbonyl (e.g., Glu) |

| Hydrogen Bond | C4-Carbonyl | Backbone NH or Side Chain Donor (e.g., Lys) |

| Hydrophobic | Morpholine Ring | Valine, Isoleucine, Alanine |

| Pi-Alkyl | Phenyl Substituent | Leucine, Valine |

Prediction of Activity Spectra for Related Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known biologically active compounds. nih.govzenodo.org The PASS algorithm analyzes the structure-activity relationships of over a million drugs, drug candidates, and toxic compounds to make its predictions. genexplain.com

The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered possible for the compound. genexplain.com This tool is valuable in the early stages of drug discovery for identifying potential therapeutic applications, understanding off-target effects, and prioritizing compounds for further investigation. zenodo.org For analogs of this compound, PASS can suggest potential targets and pharmacological effects that may not have been previously considered.

A hypothetical PASS prediction for a novel analog might yield a spectrum of activities, as illustrated in the table below. A high Pa value for "Kinase inhibitor" would be expected for a compound designed for this purpose, while other predicted activities could suggest new therapeutic avenues or potential side effects.

| Predicted Activity | Pa | Pi |

| Kinase Inhibitor | 0.850 | 0.012 |

| Antineoplastic | 0.795 | 0.025 |

| Apoptosis Agonist | 0.688 | 0.041 |

| Cyclin-Dependent Kinase 2 Inhibitor | 0.650 | 0.033 |

| VEGFR-2 Inhibitor | 0.590 | 0.067 |

| Cytochrome P450 3A4 Inhibitor | 0.450 | 0.150 |

Note: The data in this table is representative and for illustrative purposes only.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Transport) Predictions for Compound Optimization

The failure of drug candidates due to poor pharmacokinetic properties is a major cause of attrition in drug development. audreyli.com In silico ADMET prediction tools are used to assess the drug-likeness of compounds early in the discovery process, allowing for optimization to improve their pharmacokinetic profiles. springernature.com These models predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. mdpi.com

For analogs of this compound, these predictions are crucial for designing compounds with good oral bioavailability and appropriate distribution and clearance characteristics. Key parameters evaluated include:

Absorption: Predictions of properties like water solubility, intestinal absorption, and Caco-2 cell permeability indicate the likelihood of a compound being absorbed from the gut.

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration are predicted to understand how a compound will be distributed throughout the body. audreyli.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is critical, as inhibition or induction of these enzymes can lead to drug-drug interactions. sci-hub.se

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: Potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or hepatotoxicity, are flagged.

The following table shows a sample in silico ADMET profile for a hypothetical aminopyrimidine analog, with values generally falling within acceptable ranges for orally bioavailable drugs.

| ADMET Property | Predicted Value | Acceptable Range |

| Molecular Weight | 410.5 g/mol | < 500 |

| LogP (Lipophilicity) | 2.8 | -0.4 to 5.6 |

| Water Solubility (logS) | -3.5 | > -4.0 |

| Human Intestinal Absorption | 95% | High (>80%) |

| Caco-2 Permeability (logPapp) | 1.1 x 10⁻⁶ cm/s | High (>0.9) |

| CYP2D6 Inhibitor | No | No |

| hERG I Inhibitor | No | No |

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For kinase inhibitors, a common target class for pyrimidine derivatives, pharmacophore models are well-established. tandfonline.com The design of novel this compound analogs is often guided by these models, which typically include: rsc.org

A Heteroaromatic Core: The pyrimidine ring serves as a scaffold that mimics the adenine base of ATP, forming key hydrogen bonds in the hinge region of the kinase's ATP-binding site.

Hydrophobic Groups: A group that occupies a hydrophobic pocket (often referred to as the "front pocket" or hydrophobic region I), which is crucial for affinity and selectivity. tandfonline.com

A Linker Region: An element that can form additional hydrogen bonds or other interactions in the area connecting different parts of the binding site.

A Solvent-Exposed Moiety: Substituents that extend into the solvent-exposed region of the active site, which can be modified to fine-tune physicochemical properties like solubility without disrupting core binding interactions.

By aligning new designs to a validated pharmacophore model, chemists can rationally modify the this compound scaffold to enhance potency, improve selectivity against other kinases, and optimize ADMET properties. This approach combines the insights from molecular docking with the principles of medicinal chemistry to accelerate the development of promising new drug candidates. nih.gov

Future Perspectives and Research Directions for the 6 Amino 2 Morpholinopyrimidin 4 3h One Scaffold

Exploration of Novel Chemical Space within Pyrimidinone-Morpholine Conjugates

The inherent "drug-like" properties of the morpholine (B109124) ring and the diverse biological activities of the pyrimidine (B1678525) nucleus make the pyrimidinone-morpholine conjugate a fertile ground for discovering new therapeutic agents. frontiersin.orgnih.gov Researchers are actively exploring this chemical space by synthesizing novel derivatives to identify compounds with new or enhanced biological activities.

Structure-activity relationship (SAR) studies are central to this exploration. By systematically modifying the core scaffold, chemists can probe the effects of different functional groups on biological activity. For instance, the synthesis of various 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives has been undertaken to explore their potential as PI3K inhibitors. researchgate.net Similarly, other research has focused on creating novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors. nih.gov

The exploration is not limited to cancer-related targets. New morpholine-containing pyrimidinones (B12756618) have been synthesized and characterized for their activity on α-adrenoceptors, suggesting potential applications in cardiovascular medicine. nih.gov Furthermore, the development of morpholine-containing inhibitors for targets like Ubiquitin-specific protease 1 (USP1) highlights the scaffold's adaptability. researchgate.netnih.gov These efforts to expand beyond the original HIF-PH inhibitor class demonstrate a strategic move to leverage the favorable pharmacokinetic characteristics of the morpholine moiety for a wider range of diseases. frontiersin.org

| Derivative Class | Target/Activity | Research Focus |

| Morpholinopyrimidine-5-carbonitriles | Dual PI3K/mTOR inhibition | Development of anticancer agents that induce apoptosis. nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | PI3Kα, β, and γ inhibition | Exploration of anticancer activity against various isomers of PI3K. researchgate.net |

| Morpholine-containing pyrimidinones | α1-adrenoceptor antagonism / α2-adrenoceptor agonism | Characterization of activity for potential cardiovascular applications. nih.gov |

| Morpholine-containing USP1 inhibitors | USP1 inhibition | Design of agents for DNA damage repair (DDR) pathways, particularly in cancer. nih.gov |

| 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones | Wee1 kinase inhibition | SAR studies to develop selective inhibitors for the G2/M checkpoint kinase. nih.gov |

Advanced Mechanistic Elucidation of Biological Pathways

While the primary mechanism of Molidustat is the inhibition of HIF-prolyl hydroxylases (PHDs), leading to the stabilization of HIF-α subunits, future research aims to unravel the broader downstream consequences and secondary pathways affected by this action. krcp-ksn.orgnih.gov The stabilization of HIF transcription factors impacts not only erythropoietin production but also a wide array of other genes, with estimates suggesting over 60 direct targets. krcp-ksn.org

A key area of investigation is the differential impact of inhibiting specific PHD isoforms (PHD1, PHD2, and PHD3). krcp-ksn.org Molidustat is known to be a potent inhibitor of PHD2. nih.gov Different inhibitors exhibit varying selectivity for these isoforms, which in turn leads to different ratios of HIF-1α to HIF-2α stabilization. krcp-ksn.org Understanding these nuances is critical, as HIF-1α and HIF-2α can have distinct, and sometimes opposing, roles in cellular processes, including tumor progression. For example, HIF-2α has been implicated in the tumorigenesis of clear cell renal cell carcinoma. krcp-ksn.org

Beyond the canonical HIF pathway, research is exploring other systemic effects. Studies in preclinical models show that Molidustat can improve iron utilization by reducing hepcidin (B1576463) expression. nih.govnih.gov Furthermore, it has been associated with reduced levels of circulating Fibroblast Growth Factor 23 (FGF23) in mouse models of chronic kidney disease, suggesting crossover effects on mineral metabolism. nih.govmssm.edu Another study in rats noted that the hemodynamic effects of PHD inhibitors were linked to an increase in nitric oxide (NO) and NO-synthases, pointing to a mechanistic link outside of direct HIF-regulated gene expression. haaselab.org A comprehensive understanding of these pleiotropic effects is essential for predicting the full therapeutic profile of this compound class. krcp-ksn.org

Development of Highly Selective Modulators for Specific Molecular Targets

A major goal in modern drug development is achieving high target selectivity to maximize efficacy and minimize off-target effects. For the 6-amino-2-morpholinopyrimidin-4(3H)-one scaffold, this involves creating derivatives that can selectively inhibit specific enzyme isoforms or related proteins. The development of Molidustat itself provides a basis for this, as it potently inhibits PHD2 while only weakly inhibiting Factor Inhibiting HIF (FIH), another 2-oxoglutarate (2OG) oxygenase. nih.govd-nb.info

Achieving isoform-level selectivity among the PHDs is a significant challenge but a promising research direction. d-nb.info Crystal structure analysis has revealed that differences in the dynamics of active site residues among PHD isoforms could be exploited to design more selective inhibitors. nih.govd-nb.info By modifying the inhibitor structure to interact uniquely with the specific conformational states of a single isoform, it may be possible to fine-tune the biological response, for instance, by preferentially stabilizing HIF-1α over HIF-2α or vice-versa. krcp-ksn.org

This principle of developing selectivity extends to other targets identified for the pyrimidinone-morpholine scaffold. For example, in the context of PI3K inhibitors, derivatives are sought that can distinguish between the p110α, p110β, p110δ, and p110γ isoforms to tailor treatments for specific cancers where one isoform is the primary driver. nih.govresearchgate.net

| Compound | Target | IC50 | Selectivity Profile |

| Molidustat | PHD2 | 7 nM | Potent inhibitor of PHD2. nih.govd-nb.info |

| Molidustat | FIH | 66 μM | Weakly inhibits FIH, demonstrating selectivity over this related oxygenase. nih.govd-nb.info |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Synergistic Effects in Combination with Other Agents (Theoretical Frameworks)

The unique mechanism of action of compounds based on the this compound scaffold opens up numerous theoretical possibilities for synergistic combinations with other therapeutic agents. The prediction of drug synergy is increasingly guided by computational models and a mechanistic understanding of disease pathways. nih.govarxiv.org

Theoretical frameworks such as the Loewe additivity or Bliss independence models provide a mathematical basis for quantifying synergy. nih.gov Modern computational approaches leverage these frameworks by integrating large datasets, including gene expression profiles, protein-protein interaction networks, and chemical structures, to predict effective drug pairs. researchgate.netnih.govsciencedaily.com

For a HIF-PH inhibitor like Molidustat, several theoretical synergistic frameworks can be proposed:

Combination with Chemotherapy: In oncology, the HIF-1α stabilization induced by Molidustat could potentially enhance the efficacy of certain chemotherapeutics. krcp-ksn.org For example, research has shown that Molidustat can increase the effectiveness of gemcitabine (B846) in breast cancer cells. krcp-ksn.org The theoretical basis is that inducing a hypoxic-like state can sensitize some tumor cells to drugs that target metabolic vulnerabilities or DNA repair pathways.

Overcoming Drug Resistance: A derivative of the morpholine scaffold, a USP1 inhibitor, was shown to enhance the sensitivity of olaparib-resistant cells to olaparib. nih.gov This suggests a broader principle where modulating one pathway with a pyrimidinone-morpholine compound can re-sensitize cells to another drug, providing a strategy to overcome acquired resistance.

Targeting Complementary Pathways: A computational approach might predict synergy based on targeting distinct but complementary pathways. arxiv.orgscienceopen.com For instance, the pro-angiogenic signaling prompted by HIF stabilization could theoretically be combined with an anti-angiogenic agent to create a "push-pull" effect, destabilizing tumor vasculature. Similarly, combining a HIF-stabilizer with an agent that blocks a metabolic pathway essential for hypoxic cells could lead to synthetic lethality.

The development of advanced computational tools that analyze gene signatures and disease pathways will be crucial in identifying and prioritizing these potential combinations for future experimental validation. sciencedaily.com

| Compound Class | Combination Agent Class | Theoretical Framework for Synergy |

| HIF-PH Inhibitors (e.g., Molidustat) | Conventional Chemotherapy (e.g., Gemcitabine) | Inducing a hypoxic state may sensitize tumor cells to chemotherapy by altering cellular metabolism and survival pathways. krcp-ksn.org |

| Morpholine-Scaffold USP1 Inhibitors | PARP Inhibitors (e.g., Olaparib) | Inhibition of the USP1-mediated DNA damage repair pathway can re-sensitize resistant cancer cells to PARP inhibitors. nih.gov |

| HIF-PH Inhibitors | Anti-Angiogenic Agents | Combining HIF-induced pro-angiogenic signals with a direct angiogenesis blocker could create conflicting signals that lead to dysfunctional tumor vasculature. |

| HIF-PH Inhibitors | Inhibitors of Hypoxic Metabolism (e.g., Glycolysis inhibitors) | Creating a dependency on hypoxic survival pathways via HIF stabilization, then blocking those pathways to induce synthetic lethality in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.